(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol
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Overview
Description
(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol is a chemical compound with the molecular formula C8H7BrN2O It is a derivative of pyrrolopyridine and contains a bromine atom at the 5-position and a hydroxymethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol typically involves the bromination of 1H-pyrrolo[2,3-b]pyridine followed by the introduction of a hydroxymethyl group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at room temperature, resulting in the formation of 5-bromo-1H-pyrrolo[2,3-b]pyridine. This intermediate is then subjected to a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction Reactions: The compound can undergo reduction reactions to modify the pyridine ring or the hydroxymethyl group.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products with different substituents at the 5-position.
Oxidation Reactions: Products such as 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxaldehyde or 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.
Reduction Reactions: Reduced derivatives of the original compound.
Scientific Research Applications
(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a kinase inhibitor and its effects on cellular pathways.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain protein kinases, thereby modulating signaling pathways involved in cell proliferation and apoptosis. The compound’s structural features allow it to bind to the active sites of these enzymes, inhibiting their activity and leading to downstream effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the hydroxymethyl group but shares the bromine substitution at the 5-position.
1H-pyrrolo[2,3-b]pyridin-2-yl)methanol: Similar structure but without the bromine atom.
5-Bromo-7-azaindole: Another brominated derivative of a related heterocyclic system.
Uniqueness
(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol is unique due to the presence of both the bromine atom and the hydroxymethyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(5-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c9-6-1-5-2-7(4-12)11-8(5)10-3-6/h1-3,12H,4H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRUTNSSGTXOMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(NC2=NC=C1Br)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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